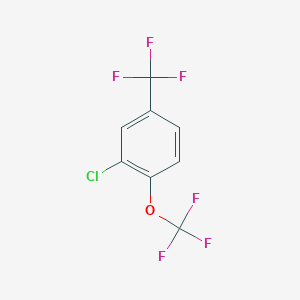

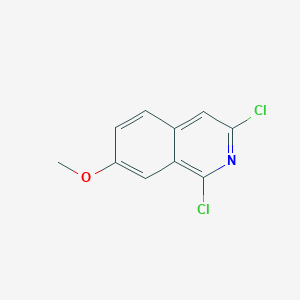

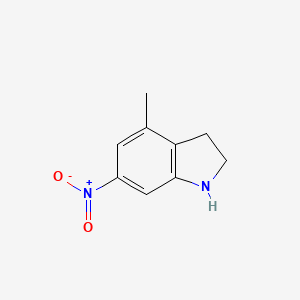

![molecular formula C9H6N2 B1403956 6-乙炔基咪唑并[1,2-A]吡啶 CAS No. 1373337-86-0](/img/structure/B1403956.png)

6-乙炔基咪唑并[1,2-A]吡啶

描述

6-Ethynylimidazo[1,2-A]pyridine (EIAP) is a chemical compound that has been the subject of extensive research in various fields including cancer research and food safety. It has a molecular weight of 143.15 and is typically stored in a refrigerator .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for 6-Ethynylimidazo[1,2-A]pyridine is 1S/C8H5N3/c1-2-7-6-11-4-3-9-8(11)5-10-7/h1,3-6H . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

6-Ethynylimidazo[1,2-A]pyridine is a liquid at room temperature .科学研究应用

Antituberculosis Agents

6-Ethynylimidazo[1,2-A]pyridine analogues have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds have been a subject of extensive research, contributing to the development of new TB drugs .

Medicinal Chemistry Scaffold

The imidazo[1,2-A]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, meaning it is a favored structure in the design of new therapeutic agents due to its favorable properties and versatility .

Material Science

Beyond its medicinal applications, 6-Ethynylimidazo[1,2-A]pyridine is also valuable in material science. Its structural characteristics make it suitable for the development of new materials with potential applications in various industries .

Synthesis Strategies

The synthesis of imidazo[1,2-A]pyridines has been explored through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods enhance the accessibility of this moiety for further applications in chemistry .

Infectious Disease Research

Research into infectious diseases has benefited from the use of imidazo[1,2-A]pyridine derivatives. Their biological activity against various pathogens makes them a key focus in the search for new treatments for infectious diseases .

Drug Discovery Research

The imidazo[1,2-A]pyridine class has seen a renaissance in drug discovery research. Investigators have been reviewing anti-TB compounds from this class, discussing their development and various scaffold hopping strategies over the last decade .

Nanomedicine

Imidazo[1,2-A]pyridine derivatives are being explored in the field of nanomedicine. Their potential for creating nano-scale drug delivery systems could revolutionize the way we approach treatment for various diseases .

Pharmacological Profile Enhancement

The incorporation of the imidazo[1,2-A]pyridine moiety into drug molecules has been shown to enhance their pharmacological profile. This includes improving the efficacy, selectivity, and safety of drugs, making them more effective in clinical applications .

作用机制

Target of Action

6-Ethynylimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . It has been found to act as a covalent inhibitor, targeting the KRAS G12C mutation in cancer cells . This mutation is common in several types of cancer, making it a significant target for anticancer agents .

Mode of Action

The compound interacts with its target through a covalent bond, a strong type of bond that ensures a durable and specific interaction with the target . This covalent interaction leads to the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

It is known that the inhibition of the kras g12c mutation can disrupt several downstream signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to the death of cancer cells .

Result of Action

The primary result of the action of 6-Ethynylimidazo[1,2-A]pyridine is the inhibition of the KRAS G12C mutation . This inhibition disrupts the signaling pathways necessary for cancer cell proliferation and survival, leading to the death of these cells . Therefore, the compound has potential as a potent anticancer agent .

安全和危害

The safety data sheet for 6-Ethynylimidazo[1,2-A]pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

未来方向

属性

IUPAC Name |

6-ethynylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-3-4-9-10-5-6-11(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHIBJLZIHAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynylimidazo[1,2-A]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

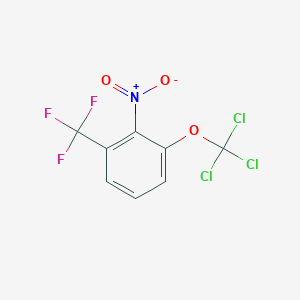

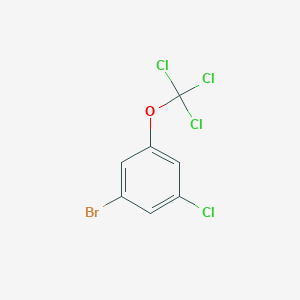

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

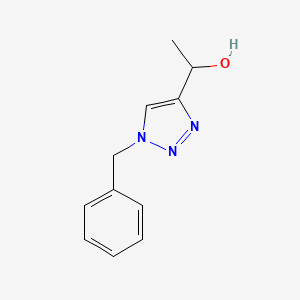

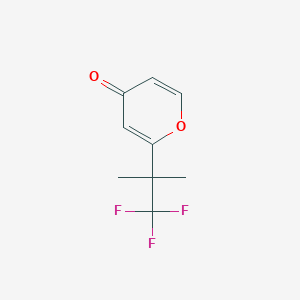

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)

![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)

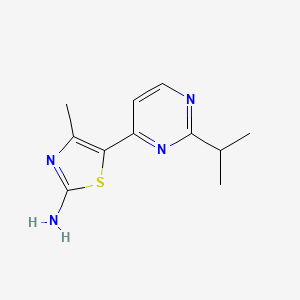

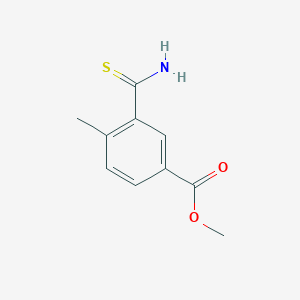

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)